molecular formula C24H32N2O3 B11369836 N-[4-(dimethylamino)benzyl]-4-propoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide

N-[4-(dimethylamino)benzyl]-4-propoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No.: B11369836
M. Wt: 396.5 g/mol
InChI Key: UAPUZXIGNNSMFV-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)benzyl]-4-propoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a dimethylamino group, a propoxy group, and a tetrahydrofuran-2-ylmethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)benzyl]-4-propoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multi-step organic reactions. The starting materials often include 4-(dimethylamino)benzyl chloride, 4-propoxybenzoic acid, and tetrahydrofuran-2-carboxylic acid. The synthesis process may involve the following steps:

    Formation of Intermediate Compounds: The initial step involves the reaction of 4-(dimethylamino)benzyl chloride with 4-propoxybenzoic acid under basic conditions to form an intermediate compound.

    Coupling Reaction: The intermediate compound is then reacted with tetrahydrofuran-2-carboxylic acid in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)benzyl]-4-propoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and propoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or ethers.

Scientific Research Applications

N-[4-(dimethylamino)benzyl]-4-propoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)benzyl]-4-propoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(dimethylamino)benzyl]-4-propoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propoxy group, in particular, may influence its solubility, reactivity, and interaction with biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C24H32N2O3

Molecular Weight

396.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-N-(oxolan-2-ylmethyl)-4-propoxybenzamide

InChI

InChI=1S/C24H32N2O3/c1-4-15-28-22-13-9-20(10-14-22)24(27)26(18-23-6-5-16-29-23)17-19-7-11-21(12-8-19)25(2)3/h7-14,23H,4-6,15-18H2,1-3H3

InChI Key

UAPUZXIGNNSMFV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N(CC2CCCO2)CC3=CC=C(C=C3)N(C)C

Origin of Product

United States

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